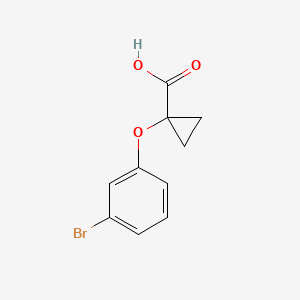
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- is a chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol It is a derivative of cyclopropanecarboxylic acid, where a bromophenoxy group is attached to the cyclopropane ring
Preparation Methods
The synthesis of cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- typically involves the reaction of cyclopropanecarboxylic acid with 3-bromophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar in structure but with the bromine atom in the para position, which can affect its reactivity and binding properties.
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid: Contains methoxy groups instead of bromine, leading to different chemical and biological properties.
1-(2-Fluorophenyl)cyclopropanecarboxylic acid: The presence of a fluorine atom instead of bromine can alter the compound’s electronic properties and reactivity.
Properties
CAS No. |
1399654-00-2 |
|---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
1-(3-bromophenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-7-2-1-3-8(6-7)14-10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
MQKAVDFGJCZVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















